molecular formula C15H20N2 B1671821 Indalpine CAS No. 63758-79-2

Indalpine

Cat. No. B1671821
CAS RN: 63758-79-2
M. Wt: 228.33 g/mol
InChI Key: SADQVAVFGNTEOD-UHFFFAOYSA-N
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Description

Indalpine (INN, BAN; brand name Upstène; developmental code name LM-5008) is a selective serotonin reuptake inhibitor (SSRI) class drug that was briefly marketed . It was discovered in 1977 by the pharmacologists Le Fur and Uzan at Pharmuka, a small French pharmaceutical firm .


Molecular Structure Analysis

The molecular formula of Indalpine is C15H20N2 . The average mass is 228.333 Da and the monoisotopic mass is 228.162643 Da .

Scientific Research Applications

Antidepressant

Indalpine is a selective serotonin reuptake inhibitor (SSRI) class drug that was briefly marketed . It was discovered in 1977 by the pharmacologists Le Fur and Uzan at Pharmuka . It was particularly used as an antidepressant . The ma for the clinician was “is the drug an effective and safe antidepressant in clinical practice” .

Serotonin Uptake Inhibition

Indalpine is known as a new serotonin uptake inhibitor . It affects the uptake and release of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, or 5HT) in the therapeutic effects of the available tricyclic and MAOI class antidepressants .

Anticholinergic Effects Reduction

Many of the currently available antidepressant drugs produce unwanted anticholinergic effects . Indalpine was developed to reduce these effects, which range from minor effects such as blurred vision and dryness of the mouth to urinary retention and exacerbation of glaucoma .

Treatment of Depression

The studies led to widespread recognition of a serotonin hypothesis of depression, contradicting theories that promoted the role of norepinephrine . Indalpine was used in the treatment of depression .

Clinical Trials

With FDA approval of Pharmuka’s IND submission to conduct clinical studies with indalpine, the first clinical trials with these drugs in depressed outpatients in the U.S. were carried out .

Basis for Newer Drugs

While Indalpine was taken off the market due to reported association with hematological effects , it served as a basis for the development of newer drugs. Its fate led to the halt of research and development relating to the 2 other 4-alkyl-piperidine derivatives developed by Pharmuka .

Safety And Hazards

Indalpine was withdrawn from the market due to concerns about adverse effects caused by SSRIs, and reported hematological effects caused by Indalpine . In case of exposure, it’s recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

Indalpine was one of the first SSRIs to reach the American market but was abruptly withdrawn due to concerns about adverse effects . There doesn’t seem to be any current research or future directions for this drug.

properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63845-42-1 (mono-hydrochloride)
Record name Indalpine [INN:BAN]
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DSSTOX Substance ID

DTXSID80213196
Record name Indalpine
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indalpine

CAS RN

63758-79-2
Record name Indalpine
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Record name Indalpine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indalpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08953
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Record name Indalpine
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Record name Indalpine
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Record name INDALPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Indalpine?

A1: Indalpine exerts its primary pharmacological effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the neuronal synapse. [, , ] This inhibition leads to an increased concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. [, ]

Q2: How does Indalpine's binding to the serotonin transporter differ from other SSRIs like Imipramine?

A2: While both Indalpine and Imipramine block the serotonin transporter, they exhibit different binding characteristics. Research suggests that Indalpine binds to the 5-HT uptake recognition site differently than Imipramine-like compounds. [] Notably, Indalpine binding displays sodium ion (Na+) and chloride ion (Cl-) dependency and is competitively inhibited by 5-HT itself. [, ]

Q3: What downstream effects are observed following Indalpine-induced serotonin reuptake inhibition?

A3: Enhanced serotonergic neurotransmission due to Indalpine administration leads to various downstream effects, including modulation of mood, sleep, appetite, and pain perception. [, , , ] Preclinical studies have demonstrated its potential antidepressant and anxiolytic effects. [, , , ]

Q4: What is the molecular formula and molecular weight of Indalpine?

A4: Indalpine has a molecular formula of C15H20N2 and a molecular weight of 228.33 g/mol.

Q5: Is there any spectroscopic data available for Indalpine?

A5: While the provided research excerpts do not delve into detailed spectroscopic characterization, various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to elucidate its structural features.

Q6: What is the pharmacokinetic profile of Indalpine?

A6: Following oral administration, Indalpine is absorbed relatively rapidly, achieving peak plasma concentrations within approximately 2 hours. [] The drug exhibits a mean elimination half-life of around 10 hours. [] It undergoes metabolism, primarily resulting in the formation of 4-[2-(3-indolyl)ethyl]-2-piperidinone. []

Q7: Has Indalpine's efficacy been demonstrated in preclinical models of depression?

A7: Yes, studies employing the "learned helplessness" paradigm in rats, a widely recognized model for depression, have demonstrated Indalpine's ability to reverse helpless behavior. [] This effect is antagonized by benzodiazepines like Diazepam and Lorazepam, suggesting potential pharmacodynamic interactions between these drug classes. []

Q8: Are there any reported drug-drug interactions associated with Indalpine?

A8: Co-administration of Indalpine with benzodiazepines, such as Diazepam and Lorazepam, has been shown to attenuate its antidepressant-like effects in preclinical models. [] This highlights the potential for pharmacodynamic interactions between these drug classes, potentially stemming from their opposing influences on serotonergic and GABAergic neurotransmission. []

Q9: What is known about the safety and toxicity profile of Indalpine?

A9: While Indalpine generally demonstrates a favorable safety profile compared to tricyclic antidepressants, some adverse effects have been reported. These include gastrointestinal disturbances, insomnia, and potential for liver toxicity. [, , ]

Q10: Has Indalpine demonstrated any hepatotoxic effects?

A10: Case reports have linked Indalpine administration to instances of hepatitis and pancreatitis. [, ] This underscores the importance of monitoring liver function parameters during Indalpine therapy.

Q11: What analytical techniques are employed to quantify Indalpine and its metabolites?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection has been successfully utilized to measure plasma and urine concentrations of Indalpine and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone. [] This sensitive analytical method enables researchers to study the drug's pharmacokinetic profile.

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